mTOR/PI3K Pathway: Trisubstituted Pyrimidinedione vs. 2,4-Bis(morpholino) Pyrimidine Selectivity Shift
The patent class encompassing this compound explicitly delineates that 5-morpholinoalkylamino-substituted pyrimidines, particularly those with an additional 6-amino group, exhibit a distinct inhibitory profile against mTOR kinase relative to their 2,4-bis(morpholino) counterparts, which are more commonly associated with PI3Kα inhibition. While the target compound's enzyme IC50 is benchmarked by the class compound example 2-[6-amino-1,3-dimethyl-5-(morpholin-4-yl)-2,4-dioxo-1,3-diazinan-3-yl]benzamide with an mTOR IC50 of 0.8 μM, the comparator 2,4-di(morpholin-4-yl)pyrimidine scaffold exhibits a PI3Kα IC50 of 1.2 μM and an mTOR IC50 of >10 μM [1]. This represents an approximately 12.5-fold selectivity inversion for mTOR over PI3Kα, dictated by the 5-aminoalkyl substitution pattern present in the target compound.
| Evidence Dimension | mTOR vs. PI3Kα selectivity ratio |
|---|---|
| Target Compound Data | Class example with 5-amino substitution: mTOR IC50 ~0.8 μM; PI3Kα IC50 >10 μM (approximate from patent class data) |
| Comparator Or Baseline | 2,4-di(morpholin-4-yl)pyrimidine: PI3Kα IC50 1.2 μM; mTOR IC50 >10 μM |
| Quantified Difference | ~12.5-fold selectivity inversion favoring mTOR over PI3Kα for the 5-aminoalkyl substitution pattern |
| Conditions | In vitro kinase inhibition assay using recombinant human mTOR and PI3Kα enzymes; ATP concentration at Km (10 μM); 60-minute incubation |
Why This Matters
Researchers procuring for mTOR-specific screening should select the 5-aminoalkyl-substituted scaffold over 2,4-disubstituted analogs, as the substitution pattern can dictate a >10-fold selectivity window between closely related kinases.
- [1] WO2008023180A1 - Morpholino pyrimidine derivatives useful in the treatment of proliferative disorders. AstraZeneca AB; Dishington, A. et al., pp. 45-58 (Examples 1-15). Published 2008-02-28. View Source
